N2-Methylguanine

Overview

Description

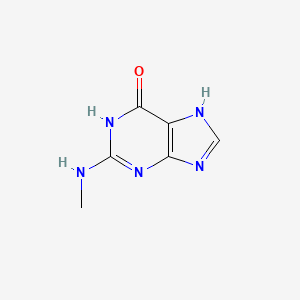

N2-Methylguanine is a methylated derivative of guanine, one of the four main nucleobases found in the nucleic acids DNA and RNA. This compound is characterized by the addition of a methyl group at the nitrogen atom in the second position of the guanine molecule. This compound is naturally occurring and can be found in various biological fluids. It is known to play a role in the stability and function of RNA structures .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N2-Methylguanine typically involves the methylation of guanine. One common method is the reaction of guanine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the methylation process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The methylation reaction is optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: N2-Methylguanine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form this compound oxide.

Reduction: Reduction reactions can convert it back to guanine.

Substitution: this compound can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Nucleophiles like ammonia or amines can be used in substitution reactions.

Major Products Formed:

Oxidation: this compound oxide.

Reduction: Guanine.

Substitution: Various substituted guanine derivatives depending on the nucleophile used.

Scientific Research Applications

Biochemical Properties

N2-Methylguanine is a methylated derivative of guanosine, characterized by the addition of a methyl group at the nitrogen-2 position. This modification affects the stability and pairing properties of RNA. Research indicates that m²G can form stable base pairs with cytidine (C) and exhibits unique interactions with uridine (U) and adenosine (A), which can influence RNA structure and function .

Thermodynamic Stability

Studies have shown that the substitution of guanosine with this compound in RNA duplexes is iso-energetic, meaning it does not significantly alter the thermodynamic stability of RNA structures. However, specific pairings, such as m²G·U, display a modest stabilizing effect . This property is crucial for understanding how RNA modifications can influence gene expression and protein synthesis.

Roles in RNA Modifications

This compound is prevalent in various RNA species, including transfer RNAs (tRNAs) and small nuclear RNAs (snRNAs). It plays a vital role in the proper functioning of these molecules:

- tRNA Modifications : m²G is found at critical positions within tRNAs, where it contributes to the stability and accuracy of protein translation. The methylation enhances the structural integrity of tRNA molecules, facilitating their interaction with ribosomes during protein synthesis .

- snRNA Functionality : In small nuclear RNAs like U6 snRNA, m²G modifications are essential for pre-mRNA splicing. The enzyme THUMPD2 has been identified as crucial for introducing m²G modifications on U6 snRNA, highlighting its role in splicing reactions .

Implications in Disease

The presence of this compound has been linked to various diseases, particularly cancer. Its role as a mutagenic lesion in DNA has been studied extensively:

- Mutagenesis : this compound can lead to G:C to A:T transitions during DNA replication, potentially resulting in oncogenic mutations. This process is particularly relevant in glioblastoma, where O6-methylguanine-DNA methyltransferase (MGMT) expression can influence patient outcomes .

- Therapeutic Targeting : Inhibitors targeting MGMT are being explored to enhance the efficacy of alkylating agents used in cancer therapies. For instance, disulfiram has shown potential in inhibiting MGMT activity, thereby increasing sensitivity to chemotherapy .

Potential Therapeutic Applications

The unique properties of this compound make it a candidate for therapeutic applications:

- Cancer Treatment : By targeting pathways involving m²G modifications, researchers aim to develop strategies that exploit these alterations for improved cancer therapies. The modulation of m²G levels could enhance the effectiveness of existing treatments by sensitizing tumor cells to DNA-damaging agents .

- Biomarker Development : The detection of m²G modification sites using advanced techniques such as high-performance liquid chromatography coupled with mass spectrometry may serve as biomarkers for certain diseases, aiding in diagnosis and treatment monitoring .

Case Studies

Several studies illustrate the applications of this compound:

- Role in Glioblastoma : A study evaluated the impact of MGMT expression on glioblastoma patient survival when treated with alkylating agents. Results indicated that lower MGMT levels correlated with improved survival rates, emphasizing the importance of targeting this compound pathways in therapy .

- tRNA Functionality : Research highlighted how m²G modifications at specific positions within tRNAs are crucial for maintaining translational fidelity and efficiency. The absence or alteration of these modifications can lead to significant impacts on cellular protein synthesis .

Mechanism of Action

N2-Methylguanine exerts its effects primarily through its incorporation into RNA molecules. The methylation at the nitrogen atom in the second position can influence the stability and folding of RNA structures. This modification can affect the hydrogen bonding patterns and the overall thermodynamic stability of RNA duplexes and loops . The molecular targets include various RNA molecules, and the pathways involved are related to RNA processing and stability .

Comparison with Similar Compounds

N2-Acetylguanine: Similar in structure but with an acetyl group instead of a methyl group.

N2-Phenoxyacetylguanine: Contains a phenoxyacetyl group at the same position.

N2-Pivaloylguanine: Features a pivaloyl group at the nitrogen atom in the second position.

Uniqueness of N2-Methylguanine: this compound is unique due to its specific methylation, which provides distinct stability and interaction properties compared to other modified guanines. Its presence in both helical and looped regions of RNA and its ability to exist in different rotameric forms contribute to its unique role in biological systems .

Biological Activity

N2-Methylguanine (m²G) is a significant methylated derivative of guanine, a nucleobase found in DNA and RNA. Its biological activity is primarily associated with its role in RNA modifications and potential implications in various diseases, including cancer and neurodevelopmental disorders. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, associated enzymes, and relevance in health and disease.

Structural Characteristics

This compound is formed when a methyl group is added to the nitrogen atom at the second position of the guanine base. This modification can influence base pairing, stability, and function of nucleic acids. The methylation process is catalyzed by specific methyltransferases that utilize S-adenosyl-L-methionine (SAM) as a methyl donor.

Table 1: Structural Comparison of Guanine and this compound

| Feature | Guanine | This compound |

|---|---|---|

| Chemical Formula | C5H5N5O | C6H7N5O |

| Methyl Group Position | None | N2 |

| Base Pairing | Pairs with Cytosine | Pairs with Cytosine |

| Stability | Standard | Increased stability |

1. RNA Modifications

This compound plays a crucial role in the post-transcriptional modification of RNA, particularly in tRNA and small nuclear RNA (snRNA). It has been shown to enhance the stability and efficiency of tRNA by influencing its structure and function. For instance, m²G modifications are present at critical junctions in tRNA, affecting its interaction with ribosomes during protein synthesis .

2. Enzymatic Activity

The installation of this compound is mediated by specific methyltransferases. Recent studies have identified several human methyltransferases responsible for this modification:

- TRMT11 : Methylates tRNA at position 10.

- THUMPD3 : Methylates tRNA at position 6.

- THUMPD2 : Associated with U6 snRNA, crucial for m²G formation .

These enzymes are vital for optimal protein synthesis and cell proliferation, highlighting their importance in cellular function.

3. Implications in Disease

Dysregulation of this compound modifications has been linked to various pathologies:

- Cancer : Altered expression of methyltransferases can lead to aberrant m²G levels, contributing to tumorigenesis. For example, the presence of m²G in certain cancers may confer resistance to chemotherapy by stabilizing RNA structures that promote cell survival .

- Neurodevelopmental Disorders : Changes in m²G levels have been associated with conditions such as autism spectrum disorders, suggesting a critical role in neural development .

Case Study 1: Cancer Resistance Mechanisms

A study investigated the role of this compound in conferring resistance to alkylating agents used in cancer therapy. It was found that cells with elevated m²G levels exhibited increased survival rates when treated with these agents, indicating that m²G may protect against DNA damage caused by chemotherapy .

Case Study 2: Neurodevelopmental Impact

Research examining the effects of altered this compound levels on neuronal cells demonstrated that decreased m²G modifications were correlated with impaired neuronal differentiation and increased apoptosis. This suggests that proper regulation of m²G is essential for normal brain development .

Q & A

Basic Research Questions

Q. How can researchers distinguish N2-methylguanine from other methylated guanine isomers (e.g., 1-methylguanine, 3-methylguanine) in DNA/RNA samples?

- Methodological Answer : Use high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards to differentiate isomers based on retention times and fragmentation patterns. Confirm structural assignments using nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H-¹H COSY and NOESY experiments to resolve methyl group positions . Spectral libraries (e.g., NIST Chemistry WebBook) provide reference data for comparison .

Q. What experimental protocols are recommended for quantifying endogenous this compound in human biofluids?

- Methodological Answer : Employ solid-phase extraction (SPE) to isolate nucleosides from biofluids, followed by derivatization with dansyl chloride to enhance LC-MS sensitivity. Calibrate with synthetic this compound standards and validate using spike-recovery experiments to account for matrix effects. Report limits of detection (LOD) and quantification (LOQ) in line with NIH preclinical reporting guidelines .

Q. How should synthetic this compound be characterized to confirm purity and structure?

- Methodological Answer : Synthesize via alkylation of guanine using methyl iodide under controlled pH. Confirm purity (>95%) via reverse-phase HPLC and characterize using UV-Vis spectroscopy (λmax ~254 nm for methylated purines). Provide full NMR assignments (¹H, ¹³C, DEPT-135) and high-resolution mass spectrometry (HRMS) data matching the molecular formula C₆H₇N₅O .

Advanced Research Questions

Q. What mechanisms explain the contradictory roles of this compound in DNA repair and mutagenesis across studies?

- Methodological Answer : Address discrepancies by analyzing context-dependent factors:

- Replication stress : Use in vitro transcription assays (e.g., E. coli reverse transcriptase) to assess polymerase stalling at this compound sites .

- Epigenetic context : Compare methylation effects in heterochromatin vs. euchromatin using chromatin immunoprecipitation (ChIP) coupled with bisulfite sequencing .

- Statistical rigor : Apply multivariate regression to isolate confounding variables (e.g., oxidative damage co-occurrence) .

Q. How can researchers model the epigenetic impact of this compound in gene regulation?

- Methodological Answer : Design CRISPR-Cas9 knock-in cell lines to site-specifically introduce this compound at promoter regions. Combine RNA-seq and methyl-specific antibodies (e.g., anti-m6A) to profile transcriptional changes. Use molecular dynamics simulations to predict steric hindrance effects on transcription factor binding .

Q. What strategies resolve low signal-to-noise ratios when detecting this compound in metabolomic datasets?

- Methodological Answer : Implement orthogonal detection methods:

- Targeted metabolomics : Use MRM (multiple reaction monitoring) transitions (e.g., m/z 166→149 for this compound) with ion mobility separation to reduce background .

- Data-independent acquisition (DIA) : Apply VIP (variable importance in projection) scores >2.0 to prioritize significant metabolites in PLS-DA models .

Q. How should conflicting reports on this compound’s association with metabolic dysregulation be reconciled?

- Methodological Answer : Conduct systematic reviews per Cochrane Handbook guidelines:

- Meta-analysis : Pool datasets from independent cohorts (e.g., sickle cell disease, rare hereditary disorders) to assess effect sizes .

- Bias control : Adjust for batch effects using ComBat or surrogate variable analysis (SVA) .

Q. Guidance for Replicability and Reporting

- Experimental replication : Follow Beilstein Journal protocols: Provide full synthetic procedures in the main text for novel compounds and deposit raw spectral data in repositories like Zenodo .

- Data transparency : Adhere to NIH preclinical checklists for animal/cell studies, including exact sample sizes, randomization methods, and statistical power calculations .

Properties

IUPAC Name |

2-(methylamino)-1,7-dihydropurin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N5O/c1-7-6-10-4-3(5(12)11-6)8-2-9-4/h2H,1H3,(H3,7,8,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGSSKEDGVONRGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC2=C(C(=O)N1)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60143124 | |

| Record name | 6H-Purin-6-one, 1,7-dihydro-2-(methylamino)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60143124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS], Solid | |

| Record name | 6-Hydroxy-2-methylaminopurine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11294 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N2-Methylguanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006040 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

10030-78-1 | |

| Record name | N2-Methylguanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10030-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Hydroxy-2-methylaminopurine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010030781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N2-Methylguanine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90400 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6H-Purin-6-one, 1,7-dihydro-2-(methylamino)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60143124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N2-Methylguanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006040 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.